molecular formula C15H22O B1251852 Cyperotundone CAS No. 3466-15-7

Cyperotundone

Cat. No.: B1251852
CAS No.: 3466-15-7
M. Wt: 218.33 g/mol
InChI Key: GIGKXOAUYMWORB-OSQNNJELSA-N
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Description

Cyperotundone is an organic ketone with the chemical formula C₁₅H₂₂O. It is a sesquiterpene found in many essential oils, including those of Cyperus articulatus and Cyperus rotundus . This compound is known for its distinctive aroma and is used in various applications, including perfumery and traditional medicine.

Biochemical Analysis

Biochemical Properties

Cyperenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, cyperenone has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, cyperenone interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage . These interactions highlight the potential of cyperenone in modulating biochemical pathways related to detoxification and antioxidant defense.

Cellular Effects

Cyperenone exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. Cyperenone inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines . Furthermore, cyperenone affects gene expression by modulating the activity of transcription factors such as activator protein 1 (AP-1) and signal transducer and activator of transcription 3 (STAT3) . These effects contribute to its anti-inflammatory and anti-cancer properties.

Molecular Mechanism

At the molecular level, cyperenone exerts its effects through various mechanisms. It binds to specific biomolecules, altering their function. For example, cyperenone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis . This inhibition occurs through direct binding to the active site of MMPs, preventing substrate access and subsequent enzymatic activity. Additionally, cyperenone modulates gene expression by influencing epigenetic modifications, such as histone acetylation and DNA methylation . These molecular interactions underline the multifaceted mechanism of action of cyperenone.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyperenone have been studied over various time frames. Cyperenone exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that cyperenone maintains its biological activity, consistently reducing oxidative stress and inflammation in cell cultures . These findings suggest that cyperenone is a stable compound with sustained efficacy in vitro.

Dosage Effects in Animal Models

The effects of cyperenone vary with different dosages in animal models. At low doses, cyperenone exhibits beneficial effects, such as reducing inflammation and oxidative stress without significant toxicity . At higher doses, cyperenone can induce adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications of cyperenone.

Metabolic Pathways

Cyperenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion . Cyperenone also influences metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions underscore the role of cyperenone in cellular metabolism.

Transport and Distribution

Within cells and tissues, cyperenone is transported and distributed through specific mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, cyperenone binds to plasma proteins, influencing its distribution and bioavailability . These interactions affect the localization and accumulation of cyperenone within different tissues, impacting its therapeutic efficacy.

Subcellular Localization

Cyperenone exhibits distinct subcellular localization patterns, which influence its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Cyperenone’s localization to mitochondria is particularly significant, as it modulates mitochondrial function and reduces oxidative stress . These subcellular interactions highlight the importance of cyperenone’s localization in determining its biological effects.

Preparation Methods

Cyperotundone can be synthesized through the oxidation of cyperene using tert-butyl chromate. The reaction involves the use of petroleum ether and benzene as solvents, followed by crystallization . Industrial production methods typically involve the extraction of essential oils from Cyperus species, followed by purification processes to isolate this compound.

Chemical Reactions Analysis

Cyperotundone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include selenium dioxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are typically ketones and alcohols.

Comparison with Similar Compounds

Cyperotundone is similar to other sesquiterpenes such as α-cyperone, α-corymbolol, and germacrene D . it is unique in its specific chemical structure and the distinct biological activities it exhibits. For example, while α-cyperone is also found in Cyperus species and has similar aromatic properties, this compound’s cytotoxic effects on cancer cells and its specific mechanism of action through lipid metabolism pathways set it apart from other related compounds.

Similar Compounds

  • α-Cyperone
  • α-Corymbolol
  • Germacrene D
  • Mustakone
  • Zierone

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

IUPAC Name

(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-9-5-6-11-7-12-10(2)13(16)8-15(9,12)14(11,3)4/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGKXOAUYMWORB-OSQNNJELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC3=C(C(=O)CC13C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2CC3=C(C(=O)C[C@]13C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316512
Record name (+)-Cyperotundone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3466-15-7
Record name (+)-Cyperotundone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Cyperotundone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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